molecular formula C17H16FN3O3 B2685188 4-(2-(4-Fluorophenoxy)acetyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2034393-23-0

4-(2-(4-Fluorophenoxy)acetyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2685188
CAS No.: 2034393-23-0
M. Wt: 329.331
InChI Key: UBXCWXAMOPEZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Piperazin-2-one Derivatives in Medicinal Chemistry Research

Piperazin-2-one derivatives have evolved from simple peptide mimetics to privileged scaffolds in modern drug design. Early work in the 1990s demonstrated their utility in opioid receptor modulation through dermorphin analogues containing N,N'-ethylene-bridged dipeptide ethyl esters. These studies revealed that both the stereochemistry of side chains and ring conformation (piperazin-2-one vs. piperazine) critically influence biological activity, with (R)-phenylalanine-containing analogues showing enhanced µ-opioid receptor affinity.

The 2000s saw piperazin-2-ones emerge as central motifs in antiparasitics (praziquantel), anticancer agents (agelastatin A), and protease inhibitors. A pivotal 2018 study developed palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to construct chiral 5,6-disubstituted piperazin-2-ones with >90% enantiomeric excess, overcoming previous limitations in stereochemical diversity. This methodological breakthrough enabled systematic exploration of structure-activity relationships in piperazin-2-one-based therapeutics.

Key milestones in piperazin-2-one drug development:

Year Advancement Impact Source
1996 Dermorphin analogues with piperazin-2-ones Established opioid receptor modulation
2018 Asymmetric hydrogenation of pyrazin-2-ols Enabled chiral piperazin-2-one synthesis
2024 Acetophenone/piperazin-2-one hybrids Demonstrated TNBC selectivity (SI = 9.2)

Properties

IUPAC Name

4-[2-(4-fluorophenoxy)acetyl]-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3/c18-13-3-5-15(6-4-13)24-12-17(23)20-8-9-21(16(22)11-20)14-2-1-7-19-10-14/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXCWXAMOPEZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)COC2=CC=C(C=C2)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Fluorophenoxy)acetyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multiple steps:

  • Formation of the Fluorophenoxy Acetyl Intermediate

      Starting Materials: 4-Fluorophenol and chloroacetyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

      Procedure: 4-Fluorophenol reacts with chloroacetyl chloride to form 2-(4-fluorophenoxy)acetyl chloride.

  • Coupling with Piperazine Derivative

      Starting Materials: 2-(4-Fluorophenoxy)acetyl chloride and 1-(pyridin-3-yl)piperazine.

      Reaction Conditions: The coupling reaction is typically performed in an organic solvent such as acetonitrile, with a base like potassium carbonate.

      Procedure: The acetyl chloride intermediate reacts with 1-(pyridin-3-yl)piperazine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Scaling up the reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinone ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: N-oxides of the piperazinone ring.

    Reduction: Alcohol derivatives of the acetyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: Studied for its ability to bind to certain biological receptors.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

    Therapeutic Applications:

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-(4-Fluorophenoxy)acetyl)-1-(pyridin-3-yl)piperazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The fluorophenoxy and pyridinyl groups are key to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of 4-fluorophenoxy acetyl and pyridin-3-yl groups. Below is a comparative analysis with key analogs:

Compound Name/Identifier Key Substituents Molecular Formula Reported Activity/Properties Reference
Target Compound 4-Fluorophenoxy acetyl, pyridin-3-yl C₁₇H₁₅FN₂O₃* N/A (structural focus) -
UDO (S)-(4-chlorophenyl)-1-(trifluoromethylphenyl)-piperazin-1-yl) Trifluoromethylphenyl, 4-chlorophenyl C₂₀H₁₈ClF₃N₂O CYP51 inhibition, anti-T. cruzi
T990-4313 (ChemDiv) 4-Methylphenyl acetyl, pyridin-3-ylmethyl C₂₃H₂₈N₄O₂ Not specified (structural analog)
1-(4-Fluorophenyl)piperazin-2-one 4-Fluorophenyl (no acetyl group) C₁₀H₁₁FN₂O High structural similarity (85%)
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholinyl-pyridazinone Morpholinyl, fluorophenyl C₂₆H₂₈FN₅O₃ Crystallographic data (triclinic system)

*Molecular formula estimated based on structure.

Key Observations:

  • Electron-Withdrawing Groups: The 4-fluorophenoxy group in the target compound may enhance metabolic stability compared to UDO’s trifluoromethylphenyl group, which is bulkier and more lipophilic .
  • Pyridine vs.
  • Acetyl Group Impact : The absence of the acetyl group in 1-(4-Fluorophenyl)piperazin-2-one reduces molecular complexity, likely diminishing receptor-binding interactions compared to the target compound.

Physicochemical Properties

  • Crystallography : The analog in crystallizes in a triclinic system (space group P1), with unit cell parameters a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å . This suggests that the target compound may adopt similar packing arrangements, affecting solubility and stability.

Biological Activity

4-(2-(4-Fluorophenoxy)acetyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, particularly focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H19FN2O4
  • Molecular Weight : 358.369 g/mol
  • IUPAC Name : this compound

The compound primarily targets cardiac sarcomeres, which are essential for muscle contraction in the heart. It modulates the interaction between myosin and actin, affecting the biochemical pathways related to cardiac muscle contraction and relaxation. This modulation can have therapeutic implications for conditions such as systolic heart failure and congestive heart failure.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • IC50 Values : The compound showed an IC50 of 6.50 μM against HER2-positive breast cancer cells (SKBr3), indicating potent antiproliferative effects with a selectivity index (SI) of 9.2 against cancer cells compared to normal breast cells (MCF-10A) .

Induction of DNA Damage

The compound has been shown to induce DNA damage selectively in triple-negative breast cancer (TNBC) cells, leading to cell death. Mechanistically, it causes the accumulation of γH2AX and P53 proteins, which are markers of DNA damage response. Additionally, it reduces phosphorylation levels of P38 and HSP70 expression, further preventing DNA repair mechanisms .

Case Studies

  • In Vitro Studies : In a study examining the compound's effects on MDA-MB-468 cells (a TNBC cell line), it was found to induce S/G2 phase cell cycle arrest, leading to increased apoptosis rates. The study highlighted the compound's potential as a therapeutic agent in treating aggressive breast cancers.
  • Comparative Analysis : A comparative analysis with established anticancer drugs revealed that the compound's activity was comparable to that of doxorubicin, suggesting its potential as a viable alternative or adjunct in cancer therapy .

Summary of Findings

Biological ActivityObservationsReferences
Antiproliferative ActivityIC50 = 6.50 μM against SKBr3 cells
Induction of DNA DamageIncreased γH2AX and P53 accumulation
Cell Cycle ArrestInduced S/G2 phase arrest in MDA-MB-468 cells
Comparison with DoxorubicinComparable efficacy in vitro

Q & A

Q. Experimental Confirmation :

  • X-ray crystallography (for analogous compounds) reveals bond lengths (e.g., C–N bonds in piperazine: ~1.45 Å) and dihedral angles (e.g., fluorophenyl vs. pyridine planes) .
  • NMR spectroscopy identifies proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and coupling patterns .
  • Mass spectrometry confirms molecular weight (e.g., [M+H]+ peak at m/z ~386) .

Basic Question: What synthetic routes are feasible for this compound?

Methodological Answer :
A typical synthesis involves:

Piperazine ring formation : Condensation of ethylenediamine derivatives with carbonyl precursors.

Acetylation : Reaction of the piperazine nitrogen with 2-(4-fluorophenoxy)acetyl chloride.

Pyridine substitution : Coupling via nucleophilic aromatic substitution or transition-metal catalysis.

Q. Optimization Tips :

  • Use HPLC to monitor reaction progress and purity (e.g., C18 column, 70:30 acetonitrile/water) .
  • Adjust reaction temperature (60–100°C) and solvent polarity (DMF or THF) to improve yields .

Advanced Question: How can researchers resolve contradictions in crystallographic vs. computational structural data?

Methodological Answer :
Discrepancies between experimental (XRD) and computational (DFT) models often arise from:

  • Crystal packing effects : Non-covalent interactions in the solid state vs. gas-phase simulations.
  • Dynamic vs. static models : XRD captures time-averaged positions, while DFT assumes rigid structures.

Q. Resolution Strategy :

  • Perform temperature-dependent XRD to assess thermal motion .
  • Use molecular dynamics simulations to account for solvent and conformational flexibility .

Advanced Question: How can structure-activity relationships (SAR) be systematically explored for this compound?

Q. Methodological Answer :

Core Modifications :

  • Replace the pyridin-3-yl group with other heterocycles (e.g., pyrazine, thiophene) to test π-stacking efficiency .
  • Vary fluorophenoxy substituents (e.g., Cl, OCH₃) to assess electronic effects on binding .

Pharmacophore Mapping :

  • Use docking simulations (e.g., AutoDock Vina) to identify critical interactions with target receptors (e.g., serotonin or dopamine receptors) .

In Vitro Assays :

  • Measure IC₅₀ values in enzyme inhibition assays (e.g., monoamine oxidase) under standardized conditions (pH 7.4, 37°C) .

Advanced Question: How should researchers design stability studies under physiological conditions?

Methodological Answer :
Experimental Design :

  • Solubility : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask methods .
  • Degradation Pathways :
    • Use HPLC-MS to identify hydrolysis products (e.g., cleavage of the acetyl group) .
    • Monitor photostability under UV light (λ = 254 nm) for 24–72 hours .

Q. Key Parameters :

ParameterConditionMethodReference
Thermal Stability25–100°CDSC/TGA
Oxidative StabilityH₂O₂ (3%)LC-MS

Advanced Question: How can researchers address low reproducibility in biological assays?

Methodological Answer :
Common issues include:

  • Compound aggregation : Use dynamic light scattering (DLS) to detect particles >100 nm; add 0.01% Tween-80 to buffers .
  • Batch variability : Characterize each batch via ¹H NMR and HPLC (purity >95%) .
  • Cell line drift : Authenticate cell lines using STR profiling and include positive controls in each assay .

Advanced Question: What strategies validate target engagement in complex biological systems?

Q. Methodological Answer :

Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) and crosslink to target proteins .

Cellular Thermal Shift Assay (CETSA) : Measure target protein denaturation after compound treatment .

SPR/BLI : Quantify binding kinetics (e.g., kₒₙ/kₒff₎) using surface plasmon resonance or bio-layer interferometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.